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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the patient selection criteria for

Foslevodopa (marketed as Vyalev™ and Produodopa®), a continuous subcutaneous infusion

therapy for the treatment of motor fluctuations in advanced Parkinson's disease (PD). The

information is compiled from seminal clinical trials, prescribing information, and expert

consensus to guide research, clinical trial design, and drug development in this therapeutic

area.

Introduction to Foslevodopa Infusion Therapy
Foslevodopa is a soluble prodrug of levodopa, which is administered with foscarbidopa, a

soluble prodrug of carbidopa. This combination allows for continuous subcutaneous infusion,

providing stable plasma concentrations of levodopa and aiming to reduce motor fluctuations in

patients with advanced Parkinson's disease.[1][2] The therapy is designed for 24-hour-a-day

continuous subcutaneous infusion via a portable pump.[2][3]

Patient Population and Core Eligibility
The target patient population for Foslevodopa infusion therapy consists of individuals with

advanced, levodopa-responsive Parkinson's disease who experience inadequately controlled

motor fluctuations despite optimized oral therapy.[4][5][6] The "5-2-1" criteria or Delphi-based

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b008530?utm_src=pdf-interest
https://www.benchchem.com/product/b008530?utm_src=pdf-body
https://www.benchchem.com/product/b008530?utm_src=pdf-body
https://www.benchchem.com/product/b008530?utm_src=pdf-body
https://clinicaltrials.gov/study/NCT04380142
https://pmc.ncbi.nlm.nih.gov/articles/PMC10900117/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10900117/
https://clinicaltrials.gov/study/NCT03781167
https://www.benchchem.com/product/b008530?utm_src=pdf-body
https://www.neurology.org/doi/10.1212/WNL.98.18_supplement.2682
https://clinicaltrials.gov/study/NCT04380142?tab=history&a=7
https://clinicaltrials.gov/study/NCT07227896
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b008530?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


consensus can be useful in identifying these patients.[4][7] The "5-2-1" criteria include: ≥5

levodopa doses per day, ≥2 hours of "Off" time per day, or ≥1 hour of troublesome dyskinesia

per day.[7]

A key predictor for a positive response to this therapy is the significant functional impact of "Off"

time on a patient's independence.[8] Patients who are not yet in the late stages of the disease

and experience troublesome "Off" periods, including issues with nocturnal and early morning

motor function, are considered ideal candidates.[8][9]

Quantitative Patient Selection Criteria from Clinical
Trials
The following tables summarize the key inclusion and exclusion criteria from the pivotal Phase

3 clinical trials for Foslevodopa (NCT04380142 and NCT03781167), which provide a

quantitative framework for patient selection.[5][10]

Table 1: Inclusion Criteria for Foslevodopa Clinical Trials

Criteria Description

Diagnosis
Idiopathic Parkinson's disease that is levodopa-

responsive.

Disease Stage Advanced Parkinson's disease.

Motor Fluctuations Recognizable "On" and "Off" states.

"Off" Time

Average daily "Off" time of ≥2.5 hours,

documented by patient diaries over 3

consecutive days.[5][7][11]

Levodopa Dosage
Minimum daily intake of 400 mg of Levodopa

(LD) equivalents.[7]

Age Typically, adults aged 30 years and older.[11]

Cognitive Status

Capable of understanding and using the delivery

system, either independently or with the

assistance of a caregiver.
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Table 2: Exclusion Criteria for Foslevodopa Clinical Trials

Criteria Description

Contraindications

- Hypersensitivity to levodopa, carbidopa, or any

excipients. - Concomitant use of non-selective

monoamine oxidase (MAO) inhibitors or use

within 14 days of screening.[6] - Narrow-angle

glaucoma.[6] - Severe heart failure, severe

cardiac arrhythmia, or acute stroke.[6] -

Suspicious undiagnosed skin lesions or a

history of melanoma.[6]

Cognitive Impairment

Patients with cognitive impairment (e.g., Mini-

Mental State Examination [MMSE] score < 24)

who are deemed unable to safely and effectively

manage the infusion pump.[7]

Other Medical Conditions

Clinically significant, uncontrolled medical

conditions that would interfere with the study or

pose a risk to the patient.

Signaling Pathway and Mechanism of Action
Foslevodopa and foscarbidopa are water-soluble prodrugs that are converted to levodopa and

carbidopa, respectively, by alkaline phosphatases in the body.[1][2] Levodopa crosses the

blood-brain barrier and is then decarboxylated to dopamine, replenishing the depleted

dopamine levels in the brains of Parkinson's disease patients.[1] Carbidopa is a peripheral

dopa-decarboxylase inhibitor that prevents the premature conversion of levodopa to dopamine

in the periphery, thereby increasing the bioavailability of levodopa in the central nervous system

and reducing peripheral side effects.[1]
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Foslevodopa's conversion to active therapeutic agents.

Patient Selection and Evaluation Workflow
The following diagram outlines a logical workflow for selecting and evaluating patients for

Foslevodopa infusion therapy, based on the established criteria.
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A stepwise process for patient eligibility assessment.

Experimental Protocols: Key Methodologies from
Phase 3 Trials
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The following methodologies are derived from the protocols of the NCT04380142 and

NCT03781167 clinical trials.

Screening and Baseline Assessment
Informed Consent: Obtain written informed consent from the patient before any study-related

procedures are performed.

Medical History and Physical Examination: Conduct a thorough medical history review and

physical examination, including a neurological assessment.

Diagnosis Confirmation: Confirm the diagnosis of idiopathic, levodopa-responsive

Parkinson's disease.

Patient-Reported Diaries:

Provide patients with a Parkinson's Disease Diary (PD Diary) and comprehensive training

on its completion.

Patients are to complete the diary for 3 consecutive days to document their motor states

("On," "Off," "Asleep") and the presence of troublesome dyskinesia.

Calculate the average daily "Off" time from these diaries to determine eligibility.

Levodopa Equivalent Daily Dose (LEDD) Calculation: Calculate the patient's total daily intake

of levodopa and other dopaminergic medications to determine the LEDD.

Cognitive and Functional Assessments: Administer standardized scales such as the MMSE

to assess cognitive function.

Laboratory Tests: Perform standard hematology, clinical chemistry, and urinalysis.

Electrocardiogram (ECG): Obtain a 12-lead ECG.

Oral Levodopa/Carbidopa Stabilization Phase (for
active-controlled trials)
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Medication Adjustment: Optimize the patient's oral immediate-release levodopa/carbidopa

regimen over a 2-3 week period to achieve the best possible control of motor symptoms.

Dosing Diary: Patients continue to record their medication intake and motor states in their

diaries.

Randomization and Treatment Initiation
Eligibility Confirmation: Re-confirm that the patient meets all inclusion and no exclusion

criteria.

Randomization: Randomly assign eligible patients to the treatment arms (e.g., Foslevodopa
infusion plus oral placebo, or oral levodopa/carbidopa plus placebo infusion).

Pump Training: Provide extensive training to the patient and their caregiver on the proper

use of the infusion pump, including how to load the medication, apply the infusion set, and

manage alarms.

Initiation of Infusion:

The initial infusion rate is calculated based on the patient's prior total daily levodopa intake

during waking hours.

Initiate the 24-hour continuous subcutaneous infusion.

Dose Titration and Optimization
Regular Follow-up: Schedule frequent follow-up visits during the initial weeks of therapy.

Clinical Response Assessment: At each visit, assess the patient's clinical response, focusing

on the duration of "On" time, "Off" time, and the presence of dyskinesia.

Infusion Rate Adjustment: The healthcare professional may adjust the continuous hourly

infusion rate in small increments (e.g., 0.01 mL/hour) to optimize the therapeutic effect.

Patient-Reported Outcomes: Collect patient-reported outcomes on quality of life and

activities of daily living using validated questionnaires (e.g., PDQ-39, EQ-5D-5L).
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Safety Monitoring
Adverse Event Monitoring: Monitor for and document all adverse events at each study visit,

with a particular focus on infusion site reactions (e.g., erythema, pain, nodules, cellulitis).

Infusion Site Care: Instruct patients on proper infusion site rotation and hygiene to minimize

the risk of local reactions.

Vital Signs and Laboratory Tests: Monitor vital signs and perform periodic laboratory tests as

per the study protocol.

Conclusion
The selection of patients for Foslevodopa infusion therapy requires a careful and systematic

approach. The ideal candidate is a patient with advanced, levodopa-responsive Parkinson's

disease who experiences significant motor fluctuations that are not adequately controlled with

their current oral medication regimen. The quantitative criteria from clinical trials, along with a

thorough review of contraindications and the patient's ability to manage the delivery system,

are crucial for successful therapeutic outcomes. These application notes and protocols provide

a foundational framework for researchers, scientists, and drug development professionals

working with this innovative therapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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